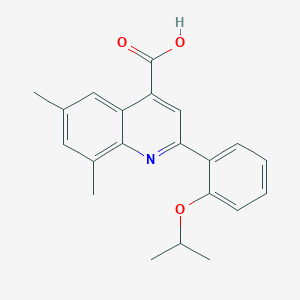
2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C21H21NO3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Quinoline derivatives have been synthesized and explored for their antihypoxic activities, which could indicate the potential use of similar compounds in developing treatments for conditions associated with hypoxia. The study conducted by Ukrainets et al. (2014) on 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid N-R-amide hydrochlorides highlights the targeted synthesis and primary pharmacological screening demonstrating significant antihypoxic effects for several amides, pointing to their potential as antioxidants in further pharmacological testing (Ukrainets, Mospanova, & Davidenko, 2014).
Photolabile Protecting Groups
The development of photolabile protecting groups for carboxylic acids based on hydroxyquinoline derivatives, as described by Fedoryak and Dore (2002), shows the application of these compounds in creating sensitive caging groups for biological messengers. This could suggest the utility of related compounds in photochemical studies where controlled release of active substances is required (Fedoryak & Dore, 2002).
P-glycoprotein Inhibitors
Quinoline derivatives have also been investigated for their role as P-glycoprotein inhibitors, which are crucial in overcoming drug resistance in cancer therapy. The metabolism study of HM-30181 in rats, conducted by Paek et al. (2006), provides insights into the metabolic pathways of these inhibitors, offering a foundation for the development of more effective drug delivery systems (Paek et al., 2006).
Structural Characterization
The structural characterization of compounds based on quinoline derivatives, such as the study on Cd(II) complexes by Lei et al. (2014), reveals their potential in forming complexes with metals. These complexes have been explored for their fluorescent behavior and antibacterial activities, suggesting applications in materials science and antimicrobial research (Lei et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6,8-dimethyl-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-12(2)25-19-8-6-5-7-15(19)18-11-17(21(23)24)16-10-13(3)9-14(4)20(16)22-18/h5-12H,1-4H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDIVGHGBYMSPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3OC(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)









